molecular formula C19H21F3N2O B3441136 1-(4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3441136
M. Wt: 350.4 g/mol
InChI Key: SJTFVVPGZHEFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. The compound is also known by its abbreviated name, TFMPP, and belongs to the class of piperazine derivatives.

Mechanism of Action

TFMPP acts on the serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. The compound binds to these receptors and activates them, leading to an increase in the levels of serotonin in the brain. This, in turn, leads to changes in mood, behavior, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFMPP are still being studied. However, it has been found to have an impact on various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The compound has also been found to affect heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on serotonin receptors are well-documented. However, the compound has limitations in that its effects on other neurotransmitters and physiological processes are still not fully understood.

Future Directions

There are several future directions for research on TFMPP. One area of interest is its potential use in the treatment of neurological disorders such as depression and anxiety. Another area of research is the development of new compounds based on TFMPP that may have improved efficacy and fewer side effects. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of TFMPP.

Scientific Research Applications

TFMPP has been extensively studied for its potential applications in medical research. The compound has been found to act as a serotonin receptor agonist, which makes it useful in the study of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-25-18-7-5-15(6-8-18)14-23-9-11-24(12-10-23)17-4-2-3-16(13-17)19(20,21)22/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTFVVPGZHEFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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